Hydrazinecarbonylcyanide

Description

Contextualization within Advanced Nitrogen-Containing Organic Frameworks

Nitrogen-containing compounds are fundamental to materials science, medicine, and agriculture. openaccesspub.org The field of advanced nitrogen-containing organic frameworks focuses on creating complex, three-dimensional structures rich in nitrogen, which often imparts desirable properties such as high energy density, specific catalytic activities, or potent biological effects. nih.gov Hydrazine (B178648) and its derivatives are crucial building blocks in this field, valued for their ability to introduce N-N bonds and serve as precursors to a vast array of heterocyclic systems like pyrazoles and pyridazines. atamanchemicals.commdpi.com These frameworks are integral to the development of novel pharmaceuticals, including drugs like fluconazole (B54011) and anastrozole, and are explored for creating sp³-rich, non-planar scaffolds that enhance molecular complexity for drug discovery. atamanchemicals.comresearchgate.netnih.gov

The incorporation of a carbonyl and a cyanide group, as suggested by the name Hydrazinecarbonylcyanide, would classify it as a highly functionalized building block. Acyl cyanides, with their R-C(=O)-CN structure, are recognized as versatile reagents in organic synthesis. wikipedia.org The presence of both a nucleophilic hydrazine group and an electrophilic acyl cyanide group within the same molecule opens the door to complex intramolecular reactions or controlled intermolecular polymerizations, positioning a compound like this compound as a potentially valuable monomer for novel nitrogen-rich polymers or as a precursor to unique heterocyclic frameworks. The study of such a molecule would fit directly into the ongoing research into nitrogen-rich fine-mode organic aerosols and the broader atmospheric nitrogen cycle, where a diverse and complex mixture of organic nitrogen compounds plays a significant role. nih.govcopernicus.org

Academic Significance and Fundamental Research Questions

The academic importance of a molecule like this compound lies in its dual functionality. Acyl cyanides are potent acylating agents and participate in cycloaddition reactions, while hydrazines are key nucleophiles and precursors to hydrazones and hydrazides, which are themselves of immense chemical interest. wikipedia.orgcdnsciencepub.commdpi.com The fusion of these functionalities prompts several fundamental research questions:

Synthesis and Stability: What synthetic routes could produce this compound without premature decomposition? The reaction of an acyl chloride with sodium cyanide is a classic method for acyl cyanide synthesis, but the presence of a hydrazine group would complicate this approach. wikipedia.org Alternative methods, such as the dehydration of an appropriate acyl aldoxime or the reaction of an activated amide with hydrazine, might prove more viable. wikipedia.orgorganic-chemistry.org The stability of the final compound would be a major concern, given the potential for self-reaction.

Reactivity and Tautomerism: How would the nucleophilic hydrazine moiety interact with the electrophilic carbonyl-cyanide group? Would the molecule exist in equilibrium with a cyclic tautomer? The keto-enol tautomerism seen in related hydrazide compounds suggests that complex equilibria could be at play. mdpi.com

Application as a Synthon: Could this compound serve as a "C1 synthon" to lengthen carbon chains while simultaneously introducing a hydrazine group for further functionalization? wikipedia.org Its ability to react with different partners at either the hydrazine or the acyl cyanide site would make it a highly versatile tool for synthetic chemists.

The exploration of these questions would not only expand the library of known organic compounds but also deepen the understanding of reactivity and bonding in highly functionalized, nitrogen-rich systems.

Historical Development of Related Chemical Entities and Precursors

The story of this compound's potential existence is built on over a century of chemical discovery.

Hydrazine: The name "hydrazine" was first coined by Emil Fischer in 1875. atamanchemicals.com Theodor Curtius later synthesized hydrazine sulfate (B86663) in 1887, though pure anhydrous hydrazine remained elusive for some time. atamanchemicals.com Since its discovery, hydrazine and its organic derivatives have become indispensable in chemical synthesis, famously used in the Wolff-Kishner reduction and as building blocks for a multitude of heterocyclic compounds and pharmaceuticals. mdpi.comresearchgate.net

Acyl Cyanides: The chemistry of acyl cyanides dates back to the 19th century, intertwined with early experiments on cyanide and its derivatives. ontosight.ai Historically, they were prepared by methods such as heating acid chlorides with metal cyanides (like silver cyanide) or by dehydrating alpha-aldehyde ketoximes. google.com A significant advancement was the development of vapor-phase reactions between carboxylic acid anhydrides and hydrogen cyanide over a catalyst, a method patented in the mid-20th century. google.com The utility of acyl cyanides as versatile intermediates in organic synthesis has been recognized for decades, with their chemistry being extensively reviewed. google.com

The conceptual merging of these two classes of compounds into a single entity like this compound represents a logical, albeit challenging, next step in the development of multifunctional chemical reagents.

Current State-of-the-Art in this compound Research and Existing Literature Gaps

As "this compound" is not a documented compound, there is no direct research. However, the current state of related fields highlights significant literature gaps where such a molecule could be impactful.

State-of-the-Art: Current research is heavily focused on the synthesis and application of complex hydrazine derivatives and acyl hydrazides for biological and material purposes. organic-chemistry.orgresearchgate.netnih.gov Efficient, metal-free methods for creating acyl hydrazides from activated amides at room temperature are being developed, showcasing the drive towards milder and more efficient synthetic protocols. organic-chemistry.orgresearchgate.net Similarly, the chemistry of acyl cyanides continues to evolve, with new methods for their use in synthesizing complex molecules like cyanohydrin esters and various heterocycles. cdnsciencepub.comacs.org Research into sp³-rich cyclic hydrazine frameworks demonstrates a sophisticated approach to creating three-dimensional molecular structures for drug discovery. researchgate.netnih.gov

Existing Literature Gaps: The primary gap is the absence of any molecule that combines the acyl cyanide and hydrazine functionalities. The synthesis of such a bifunctional molecule remains an open challenge. Research is needed to:

Develop a synthetic strategy that is compatible with both reactive groups.

Characterize the fundamental reactivity of this combined functional group arrangement.

Explore its potential for intramolecular cyclization to form novel heterocyclic rings.

Investigate its utility as a monomer for creating new classes of nitrogen-rich polymers.

The synthesis of this compound or its derivatives would bridge a gap between hydrazine chemistry and acyl cyanide chemistry, potentially unlocking new synthetic pathways and novel molecular architectures.

Data Tables

Table 1: Properties of Representative Acyl Cyanides and Related Compounds

This table provides data on compounds that are structurally related to the hypothetical this compound, illustrating the properties of the core functional groups.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Feature |

| Acetyl cyanide | H₃C-C(O)CN | 69.06 | A simple aliphatic acyl cyanide. wikipedia.org |

| Formyl cyanide | H-C(O)CN | 55.03 | The simplest acyl cyanide. wikipedia.org |

| Carbamoyl cyanide | H₂N-C(O)CN | 70.05 | Contains an amide group adjacent to the cyanide, structurally similar to the target molecule. nih.gov |

| Isoniazid | C₆H₇N₃O | 137.14 | A key antitubercular drug, it is an acyl hydrazide, demonstrating the biological importance of the hydrazine-carbonyl linkage. nih.gov |

Data sourced from references as cited.

Table 2: Synthesis Methods for Precursor MoietiesThis table outlines common synthetic approaches for producing the functional groups that would comprise this compound.

| Reaction Type | Description | Typical Reagents | Reference |

| Acyl Cyanide Synthesis | Reaction of an acyl chloride with a metal cyanide. | Acyl chloride, Sodium cyanide | wikipedia.org |

| Acyl Cyanide Synthesis | Reaction of a carboxylic acid anhydride (B1165640) with hydrogen cyanide. | Acetic anhydride, Hydrogen cyanide, Catalyst | google.com |

| Acyl Hydrazide Synthesis | Reaction of an ester with hydrazine hydrate (B1144303). | Ester, Hydrazine hydrate | researchgate.net |

| Acyl Hydrazide Synthesis | Reaction of an activated amide with hydrazine. | N-Boc amide, Hydrazine hydrate | researchgate.net |

| Hydrazone Synthesis | Condensation of a ketone/aldehyde with a hydrazine. | Ketone, Hydrazine | mdpi.com |

Data sourced from references as cited.

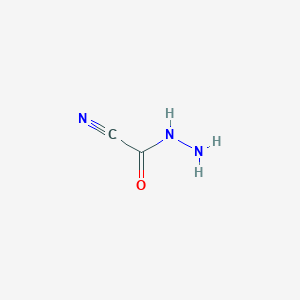

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H3N3O |

|---|---|

Molecular Weight |

85.07 g/mol |

IUPAC Name |

cyanoformohydrazide |

InChI |

InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |

InChI Key |

MFOBKQAGVZYMON-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazinecarbonylcyanide and Its Structural Analogues

Principles of Carbon-Nitrogen Bond Formation in Hydrazinecarbonylcyanide Synthesis

The construction of the this compound scaffold, H₂N-NH-CO-CN, hinges on the effective formation of two key carbon-nitrogen bonds: the N-C(O) amide-like bond and the C(O)-CN acyl cyanide linkage. The principles governing the formation of these bonds are central to devising a successful synthetic route.

The formation of the N-C(O) bond typically involves the reaction of a nucleophilic nitrogen species with an electrophilic carbonyl carbon. In the context of this compound synthesis, this would likely involve hydrazine (B178648) or a derivative acting as the nucleophile. Hydrazine is known to be a potent nucleophile, a phenomenon sometimes referred to as the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons enhances nucleophilicity. youtube.com This enhanced reactivity can be harnessed for the formation of the hydrazide bond.

The C(O)-CN bond presents a different synthetic challenge. Acyl cyanides are a class of reactive compounds and their synthesis requires specific methods. The cyanide ion (CN⁻) can act as a nucleophile, attacking an activated carbonyl group. ncert.nic.in The stability and reactivity of the target molecule will be significantly influenced by the interplay between the electron-donating hydrazine moiety and the electron-withdrawing cyanide group, both connected to the same carbonyl.

Conventional Synthetic Routes to this compound

Conventional approaches to the synthesis of complex molecules often rely on a stepwise assembly of the target structure. For this compound, this could involve the sequential introduction of the hydrazine and cyanide functionalities onto a carbonyl-containing precursor.

Stepwise Synthesis Approaches

A plausible stepwise synthesis could commence with a precursor already containing the acyl cyanide moiety. For instance, the reaction of phosgene (B1210022) (COCl₂) with a cyanide salt could, in principle, generate carbonyl cyanide chloride (Cl-CO-CN), a highly reactive intermediate. Subsequent reaction with hydrazine could then displace the chloride to form the desired product. However, the high reactivity and toxicity of phosgene necessitate careful handling and consideration of alternative, safer reagents.

Alternatively, one could start with a hydrazine derivative. For example, forming a carbazate (B1233558) by reacting hydrazine with a chloroformate ester would yield a protected hydrazine. This could then be activated and reacted with a cyanide source.

A summary of potential stepwise approaches is presented in Table 1.

Table 1: Proposed Stepwise Synthetic Approaches to this compound

| Step 1 | Step 2 | Key Considerations |

| Formation of an Acyl Cyanide Precursor | Nucleophilic attack by Hydrazine | Handling of reactive and potentially toxic intermediates |

| Protection of Hydrazine | Acylation followed by Cyanation | Orthogonality of protecting groups and reaction conditions |

| Formation of a Hydrazide | Introduction of the Cyanide Group | Reactivity of the acyl hydrazide towards cyanation reagents |

Precursor Chemistry and Functional Group Interconversions

The choice of precursors is critical in any synthetic endeavor. For this compound, readily available starting materials would be desirable. One could envision starting from a simple carboxylic acid and converting it to an acyl hydrazide. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net The synthesis of acyl hydrazides from activated amides has been reported to proceed in high yield under mild, aqueous conditions. organic-chemistry.orgresearchgate.netresearchgate.net For instance, benzoylpyrrolidin-2-one derivatives react with hydrazine monohydrate to furnish acyl hydrazides efficiently. organic-chemistry.org

Once the acyl hydrazide is formed, the challenge shifts to the introduction of the cyanide group. This could potentially be achieved through an oxidative cyanation reaction, although the conditions would need to be carefully controlled to avoid unwanted side reactions with the hydrazine moiety. Functional group interconversion strategies, such as the conversion of a carboxylic acid group on a protected hydrazine to a nitrile, could also be explored.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry often favors advanced strategies that can construct complex molecules in fewer steps, with higher efficiency and atom economy.

Multicomponent Reactions (MCRs) for Scaffold Assemblyncert.nic.in

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an attractive and convergent approach. wikipedia.orgnih.govnih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of hydrazine, a source of the carbonyl group, and a cyanide source.

For instance, a reaction analogous to the Strecker synthesis, which is the first described MCR, could be envisioned. nih.gov The Strecker reaction typically involves an amine, a carbonyl compound, and a cyanide salt to produce an α-aminonitrile. nih.gov By substituting the amine with hydrazine, it might be possible to generate the desired this compound scaffold. The Bucherer-Bergs reaction, another classic MCR, utilizes a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate to synthesize hydantoins. nih.gov Adapting such a reaction with hydrazine as a component could potentially lead to the desired product or a related heterocyclic precursor.

A potential MCR is outlined in Table 2.

Table 2: Proposed Multicomponent Reaction for this compound Synthesis

| Component 1 | Component 2 | Component 3 | Potential Reaction Type | Key Challenges |

| Hydrazine | A Carbonyl Source | Cyanide Source | Strecker-type Reaction | Controlling the reactivity and selectivity of the components |

| Hydrazine | An Aldehyde/Ketone | Cyanide Salt | Bucherer-Bergs-type | Formation of side products and cyclic intermediates |

Radical-Mediated Synthesis Pathwayswikipedia.org

Radical chemistry offers another avenue for the synthesis of complex molecules. Hydrazine derivatives are known to undergo oxidative activation to form radical intermediates. nih.govresearchgate.netosti.govnih.gov This reactivity could be exploited to form the C-N bond in this compound.

A hypothetical radical-mediated pathway could involve the generation of a hydrazinyl radical, which could then react with a suitable carbonyl-containing radical acceptor that also bears a cyano group or a precursor to it. The generation of radicals can be initiated by various means, including the use of radical initiators or photoredox catalysis. While speculative for this specific target, radical-mediated reactions are a powerful tool in modern organic synthesis and should not be overlooked as a potential strategy.

Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules, including hydrazine derivatives. mdpi.com Both organocatalysis and transition metal catalysis have emerged as powerful tools in this regard, providing access to a wide range of molecular scaffolds under mild conditions. mdpi.comresearchgate.net

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has gained significant traction due to its operational simplicity, high selectivity, and the use of environmentally benign catalysts. semanticscholar.orgrsc.org In the context of hydrazine derivatives, organocatalysts can facilitate various transformations, including C-N bond formation. researchgate.net For instance, the use of chiral guanidines and their derivatives has proven effective in a multitude of asymmetric transformations due to their strong basicity and hydrogen-bonding capabilities. rsc.org These catalysts can activate substrates and control the stereochemical outcome of reactions, leading to the enantioselective synthesis of functionalized molecules. rsc.org

Recent advancements have highlighted the use of organocatalysts in cascade reactions to construct complex molecular architectures in a single step. rsc.org For example, photoredox organocatalysis has been employed for the asymmetric synthesis of 1,7-dicarbonyl compounds, demonstrating the potential of these methods in generating radical intermediates for stereoselective bond formation. nih.gov

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a broad spectrum of chemical transformations with high efficiency and selectivity. mdpi.comnih.gov Catalysts based on metals like palladium, rhodium, iridium, and copper are instrumental in forming C-N bonds, a key step in the synthesis of many hydrazine derivatives. nih.govrsc.org

For example, nickel(II)-bipyridine complexes have been shown to catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, offering excellent functional group tolerance. organic-chemistry.org Similarly, iridium-catalyzed allylic amination of hydrazones and hydrazides provides a route to N-allylation products at ambient temperatures. organic-chemistry.org Transition metal-catalyzed reactions often proceed through well-defined mechanisms, such as inner-sphere C-H activation, where an organometallic intermediate is formed. youtube.com The choice of metal, ligands, and reaction conditions is crucial for controlling the reactivity and selectivity of these processes. mdpi.com

The following table provides a summary of selected catalytic approaches for the synthesis of related hydrazine derivatives:

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Substrates | Key Features |

| Transition Metal | Nickel(II)-bipyridine | Photochemical C-N coupling | (Hetero)aryl chlorides, Hydrazides | Excellent functional group tolerance, photosensitizer-free. organic-chemistry.org |

| Transition Metal | [Ir(COD)Cl]₂/pyridine | Allylic amination | Hydrazones, Hydrazides, Allylic carbonates | High yields, ambient temperature. organic-chemistry.org |

| Transition Metal | Diaminocyclopentadienone ruthenium tricarbonyl | Alkylation | Acyl hydrazides, Alcohols | Mono- or dialkylation via borrowing hydrogen strategy. organic-chemistry.org |

| Organocatalyst | Chiral Guanidines | Various asymmetric reactions | Various | Strong basicity, H-bond donor ability, high stereoselectivity. rsc.org |

| Organocatalyst | Organic Photoredox Catalyst | Asymmetric radical addition | Cyclobutanols, Enals | Forms β-stereocenters in 1,7-dicarbonyl compounds. nih.gov |

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

The development of asymmetric methods to control the stereochemistry of this compound derivatives is crucial for accessing enantiomerically pure compounds with specific biological activities or material properties. Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, is the most powerful strategy to achieve this goal. researchgate.net

Chiral guanidines and their derivatives have been successfully employed as organocatalysts in a wide array of asymmetric syntheses. rsc.org Their ability to act as Brønsted bases and hydrogen-bond donors allows for the effective control of the transition state geometry, leading to high levels of enantioselectivity. rsc.org The combination of chiral guanidines with metal salts has further expanded their utility, enabling challenging transformations that are not feasible with conventional catalysts. rsc.org

In transition metal catalysis, the use of chiral ligands is paramount for inducing asymmetry. For instance, (salen)titanium catalysts have been utilized for the asymmetric addition of cyanide to aldehydes, yielding enantiomerically enriched cyanohydrin esters. researchgate.net The design of the chiral ligand is critical, as it coordinates to the metal center and creates a chiral environment that directs the approach of the substrates. researchgate.net

Key strategies for stereochemical control include:

Kinetic Resolution: Separation of a racemic mixture by selectively reacting one enantiomer at a faster rate.

Asymmetric Desymmetrization: Conversion of a prochiral molecule into a chiral product by selectively modifying one of two enantiotopic functional groups.

Enantioselective Addition: Addition of a nucleophile to a prochiral substrate in the presence of a chiral catalyst to form one enantiomer preferentially. researchgate.net

The following table illustrates examples of asymmetric synthesis applied to related compounds:

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| (salen)titanium catalyst | Asymmetric addition of KCN and acetic anhydride (B1165640) to aldehydes | Cyanohydrin esters | Up to 92% |

| Chiral Guanidine Derivatives | Various asymmetric transformations | Various chiral molecules | High efficiency and stereoselectivity |

| Organic Photoredox Catalyst with Chiral Amine | Asymmetric radical addition | 1,7-dicarbonyl compounds | High stereoselectivity |

Green Chemistry Considerations in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. afyren.comacs.org Applying these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.

Key green chemistry principles relevant to this compound production include:

Prevention of Waste: Designing syntheses to minimize the formation of byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgnih.gov

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.org

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. afyren.com

For instance, conducting reactions in water, a non-toxic and abundant solvent, is a significant step towards greener synthesis. organic-chemistry.orgnih.gov The use of catalytic methods, both organocatalytic and transition metal-based, inherently aligns with green chemistry principles by reducing the amount of reagents needed and often allowing for milder reaction conditions. researchgate.netacs.org Furthermore, designing processes that operate at room temperature and normal pressure significantly lowers the energy footprint of the synthesis. acs.orgresearchgate.net

Optimization of Reaction Conditions and Reproducibility Protocols

The optimization of reaction conditions is a critical step in developing a robust and reproducible synthesis for this compound. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to achieve the highest possible yield and purity of the desired product.

A study on the synthesis of 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines from 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones and hydrazine hydrate (B1144303) illustrates the importance of optimizing reaction conditions. researchgate.net The outcome of the reaction was highly dependent on the solvent, temperature, and presence of a catalyst. For example, carrying out the reaction in n-BuOH at room temperature for 12 hours without a catalyst yielded a spiro compound in 91% yield, while boiling in n-BuOH for 6 hours with H₂SO₄ as a catalyst led to the desired product in 95% yield. researchgate.net

Establishing detailed and unambiguous reproducibility protocols is essential for ensuring that a synthetic method can be reliably performed by different researchers in different laboratories. These protocols should include:

Detailed experimental procedures: Precise quantities of reagents, solvent volumes, and step-by-step instructions.

Characterization data: Spectroscopic and analytical data (e.g., NMR, IR, mass spectrometry, elemental analysis) to confirm the identity and purity of the product.

Safety precautions: Information on handling hazardous reagents and performing the reaction safely.

The following table summarizes the optimization of a reaction for a related heterocyclic synthesis, highlighting the impact of different conditions on the product yield. researchgate.net

This data clearly demonstrates that minor changes in the reaction conditions can lead to significant differences in the product distribution and yield, underscoring the necessity of meticulous optimization and detailed reporting for reproducibility.

Advanced Spectroscopic Characterization of Hydrazinecarbonylcyanide

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for identifying the functional groups present in a molecule. By probing the vibrational and rotational modes of molecular bonds, these methods provide a unique "fingerprint" of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For Hydrazinecarbonylcyanide (H₂N-NH-C(O)-CN), characteristic absorption bands would be expected for the various functional groups. Although no experimental data is available, theoretical characteristic infrared absorption ranges for the functional groups expected in this compound are tabulated below.

Table 1: Predicted FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3400 - 3250 |

| Amine (N-H) | Bending | 1650 - 1580 |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| Carbonyl (C=O) | Stretching | 1725 - 1705 |

| Amide (C-N) | Stretching | 1400 - 1200 |

This table is based on general spectroscopic principles and does not represent experimental data for this compound.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the C≡N stretch would be expected to produce a strong and sharp signal. The symmetrical vibrations of the hydrazine (B178648) backbone might also be more prominent in the Raman spectrum compared to the FT-IR spectrum. A detailed analysis of both FT-IR and Raman spectra would be crucial for a complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would identify the different types of protons in the this compound molecule. One would expect distinct signals for the protons of the primary amine (-NH₂) and the secondary amine (-NH-). The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to coupling with adjacent protons) would provide critical information about the electronic environment and connectivity of the proton-bearing atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy probes the carbon backbone of the molecule. For this compound, two distinct signals would be anticipated: one for the carbonyl carbon (-C(O)-) and another for the nitrile carbon (-CN). The chemical shifts of these carbons are highly indicative of their bonding environment. The carbonyl carbon would appear significantly downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Nitrile Carbon (C≡N) | 110 - 125 |

This table is based on general spectroscopic principles and does not represent experimental data for this compound.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Connectivity

Given the presence of four nitrogen atoms in this compound, ¹⁵N NMR spectroscopy would be an invaluable tool for confirming the nitrogen connectivity. This technique, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide distinct signals for the nitrogen atoms in the hydrazine moiety and the nitrile group. The chemical shifts would offer insights into the hybridization and electronic environment of each nitrogen atom, definitively confirming the proposed structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Correlational Studies

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) chemical shifts and establishing through-bond connectivities. unito.ityoutube.comemerypharma.com For this compound (H₂N-NH-C(O)-CN), these techniques would be crucial in confirming the proposed structure and understanding the electronic environment of each atom.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. In this compound, this would primarily show correlations between the protons of the hydrazine moiety (H₂N-NH-). The presence and nature of these cross-peaks would confirm the connectivity within the hydrazine group. youtube.comsdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) are used to correlate directly bonded proton and carbon atoms. columbia.edulibretexts.orgyoutube.com For this compound, an HSQC spectrum would be expected to show a correlation between the carbonyl carbon and any attached protons (if any were present on the carbon side of the amide linkage), and more importantly, between the carbons and protons of any potential tautomeric forms or impurities. The chemical shifts of these correlated peaks provide invaluable information for assigning the respective ¹H and ¹³C spectra. columbia.edulibretexts.org

A hypothetical HSQC data table for a related, simplified hydrazide might look as follows, illustrating the type of data that would be generated.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| 8.52 | - | NH |

| 4.68 | - | NH₂ |

| - | 165.4 | C=O |

| - | 115.2 | CN |

This table is illustrative and does not represent actual data for this compound.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. youtube.com This provides insights into the molecule's electronic structure and potential for light-induced processes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the wavelengths at which a compound absorbs light. For this compound, the spectrum would likely be characterized by absorptions corresponding to n→π* and π→π* transitions associated with the carbonyl (C=O) and cyano (C≡N) chromophores, as well as the lone pairs on the nitrogen atoms of the hydrazine group. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be sensitive to the solvent environment. For instance, a hypothetical UV-Vis absorption maximum might be observed in the range of 200-300 nm. researchgate.net

Fluorescence Spectroscopy and Excited-State Phenomena

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. If this compound is fluorescent, a fluorescence spectrum would show emission at wavelengths longer than the absorption maxima. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, would quantify the efficiency of the fluorescence process. Studies of excited-state phenomena could reveal information about the molecule's photostability and potential for photochemical reactions.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, confirming the presence of the expected atoms (C, H, N, O) in the correct ratios. This is a critical step in confirming the identity of a synthesized compound.

Hypothetical HRMS Data for this compound (CH₃N₃O):

| Parameter | Value |

| Calculated Exact Mass | 85.0276 |

| Measured Exact Mass | 85.027x |

| Elemental Composition | CH₃N₃O |

This table is illustrative and does not represent actual data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and analysis of the resulting fragment ions. unito.itresearchgate.net The fragmentation pattern is often unique to a particular molecule and provides a "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the N-N bond, the N-C bond, and the loss of small neutral molecules like CO, HCN, or N₂. nih.govresearchgate.net Analyzing these fragments helps to piece together the original structure of the molecule. unito.itresearchgate.net

Compound "this compound" Unidentified in Scientific Literature

Despite a comprehensive search of chemical databases and scientific literature, the compound specified as "this compound" has not been identified. As a result, the detailed scientific article on its advanced spectroscopic characterization, as requested, cannot be generated.

Extensive searches were conducted to ascertain the existence and properties of a compound with the name "this compound." These inquiries, aimed at retrieving data for single-crystal and powder X-ray diffraction, as well as X-ray Absorption Near-Edge Structure (XANES) and Photoelectron (XPS, UPS) spectroscopy, yielded no specific results for a molecule matching this name.

Further investigation into potential synonyms and related chemical structures also proved fruitless. Searches for terms such as "hydrazinecarboxylic acid, cyanide" and "semicarbazide with a nitrile group" did not lead to the identification of a recognized compound corresponding to the requested name. Standard chemical databases, including the NIST Chemistry WebBook and PubChem, contain no entries for "this compound."

The absence of any reference to this compound in the scientific literature prevents the creation of the requested article. The detailed outline provided, which includes specific analytical techniques for structural and electronic characterization, can only be populated with data from experimental studies. Without any such studies on "this compound" available, it is impossible to provide the scientifically accurate and informative content required.

It is possible that "this compound" may be a theoretical or hypothetical molecule that has not yet been synthesized or characterized. It could also be an internal or non-standard designation for a compound known by another name that could not be determined through the conducted searches.

Given the strict adherence required to the provided outline and the focus solely on "this compound," the lack of any foundational information on this specific compound makes the fulfillment of this request impossible.

Theoretical and Computational Chemistry of Hydrazinecarbonylcyanide

Quantum Chemical Calculations for Electronic Structure and Bondingarxiv.orgnih.gov

Quantum chemical calculations are fundamental to understanding the electronic makeup and bonding characteristics of hydrazinecarbonylcyanide. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's behavior at the atomic and subatomic levels. wikipedia.orgyoutube.com

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules like this compound. escholarship.org By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy for predicting molecular geometries and energies. escholarship.orgnih.gov

DFT calculations for this compound would typically involve geometry optimization to locate the minimum energy structure on the potential energy surface. Various exchange-correlation functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ), would be employed to solve the Kohn-Sham equations. nih.govarxiv.org The results of these calculations would provide key information on bond lengths, bond angles, and dihedral angles, as well as the molecule's total electronic energy and dipole moment.

A systematic study could involve comparing the results from different functionals to assess their performance in describing the electronic structure of this compound. For instance, hybrid functionals are often favored for their ability to incorporate a portion of exact Hartree-Fock exchange, which can be crucial for accurately modeling systems with complex electronic effects. nih.gov

Below is a hypothetical data table showcasing the kind of results that would be obtained from DFT calculations on this compound.

| Parameter | B3LYP/6-31G* | PBE0/cc-pVTZ |

|---|---|---|

| Total Energy (Hartree) | -358.789 | -358.845 |

| Dipole Moment (Debye) | 3.45 | 3.52 |

| N-N Bond Length (Å) | 1.43 | 1.42 |

| C=O Bond Length (Å) | 1.21 | 1.20 |

| C-N Bond Length (Å) | 1.36 | 1.35 |

| C-C Bond Length (Å) | 1.46 | 1.45 |

| C≡N Bond Length (Å) | 1.16 | 1.15 |

For even greater accuracy, particularly for the electronic energy, ab initio methods like Coupled-Cluster (CC) theory are employed. aps.org Unlike DFT, which relies on approximations for the exchange-correlation functional, CC theory is a wavefunction-based method that can systematically approach the exact solution of the Schrödinger equation. aps.orgwikipedia.org The "gold standard" CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is renowned for its high accuracy in predicting molecular energies. aps.org

Applying CCSD(T) to the DFT-optimized geometry of this compound would yield a highly accurate benchmark for its electronic energy. While computationally more demanding than DFT, CC methods are invaluable for calibrating the results of less expensive methods and for studies where high accuracy is paramount. researchgate.netresearchgate.net These high-level calculations are crucial for obtaining reliable thermochemical data, such as heats of formation and reaction enthalpies.

The following table illustrates the type of high-accuracy energy data that could be generated for this compound using Coupled-Cluster theory.

| Method | Energy (Hartree) |

|---|---|

| HF/aug-cc-pVTZ | -358.512 |

| MP2/aug-cc-pVTZ | -358.798 |

| CCSD/aug-cc-pVTZ | -358.821 |

| CCSD(T)/aug-cc-pVTZ | -358.853 |

The choice of basis set is a critical aspect of any quantum chemical calculation, directly impacting both accuracy and computational cost. mit.eduwikipedia.org Basis sets are sets of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets provide a more flexible representation of the electronic wavefunction, leading to more accurate results, but at a significantly higher computational expense. umich.edu

For this compound, a common approach would be to start with a modest basis set, such as Pople's 6-31G*, for initial geometry optimizations and then proceed to larger, correlation-consistent basis sets like Dunning's cc-pVTZ or aug-cc-pVTZ for more accurate energy calculations. wikipedia.orgresearchgate.net The "aug" prefix indicates the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. researchgate.net

To manage computational resources effectively, a mixed-basis set approach could be employed, where larger basis sets are used for the atoms directly involved in the chemical process of interest, while smaller basis sets are used for the less critical parts of the molecule. umich.edu The selection of an appropriate basis set always represents a compromise between the desired accuracy and the available computational power. mit.edu

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. mdpi.comsoton.ac.uk By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how this compound moves and changes its shape at a given temperature. nih.gov

For a molecule like this compound, which has several rotatable bonds, MD simulations would be particularly useful for identifying the different stable conformations (rotamers) and the energy barriers between them. researchgate.netnih.gov The simulation would be initiated from an optimized geometry and the system would be allowed to evolve over a period of nanoseconds. researchgate.net The resulting trajectory would then be analyzed to identify the most populated conformational states and the transitions between them. nih.gov

The force field, which is a set of parameters that describes the potential energy of the system, is a crucial component of MD simulations. mdpi.com For a novel molecule like this compound, a suitable force field would need to be carefully selected or parameterized.

Computational Elucidation of Reaction Mechanisms and Pathwaysrsc.orgrsc.org

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgrsc.org By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states, and to calculate the activation energies that govern the reaction rates. rsc.org

A key aspect of studying reaction mechanisms is the identification of the transition state, which is the highest energy point along the reaction coordinate. youtube.com Various computational methods can be used to locate transition state structures, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations. youtube.com

Once a transition state structure is found, its identity can be confirmed by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state gives the activation energy for the reaction.

For a hypothetical reaction involving this compound, such as its decomposition or reaction with another molecule, DFT calculations would be employed to locate the transition state and calculate the activation barrier. This information would provide valuable insights into the feasibility and kinetics of the reaction.

The table below presents hypothetical energetic data for a reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -15.2 |

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the chemical transformations that this compound might undergo, computational chemists map out the potential energy surface (PES) for a given reaction. A key feature on this surface is the minimum energy pathway (MEP) that connects reactants to products through a transition state.

Reaction Coordinate Mapping involves identifying the geometric variables (bond lengths, angles, dihedrals) that change most significantly as a reaction progresses. This mapping helps in visualizing the transformation process. For complex reactions, especially in photochemistry, this can involve tracking the evolution of the system in real-time using advanced techniques. hw.ac.ukarxiv.org

An Intrinsic Reaction Coordinate (IRC) calculation is a specific algorithm used to trace the MEP downward from a transition state (TS) structure to the corresponding reactant and product minima on the potential energy surface. uni-muenchen.descm.commissouri.edu The IRC is defined as the path that a molecule would follow if it had infinitesimal kinetic energy, moving solely based on the forces of the potential energy surface. uni-muenchen.de

The primary purpose of an IRC calculation is to verify that a located transition state structure indeed connects the desired reactants and products. uni-muenchen.defaccts.de The process starts from the optimized geometry of the transition state, which is a first-order saddle point characterized by a single imaginary vibrational frequency. uni-muenchen.de The calculation then proceeds in two directions along the path of steepest descent in mass-weighted coordinates, generating a series of molecular geometries that represent the reaction pathway. scm.commissouri.edu

Illustrative IRC Profile Data for a Hypothetical Reaction

This table illustrates the kind of data obtained from an IRC calculation for a hypothetical isomerization of this compound. The reaction coordinate represents the progression along the minimum energy path.

| Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., N-N-C angle in degrees) |

| -2.0 (Reactant Well) | 1.0 | 115.0 |

| -1.0 | 8.5 | 118.2 |

| 0.0 (Transition State) | 25.0 | 125.5 |

| 1.0 | 9.2 | 132.8 |

| 2.0 (Product Well) | 0.0 | 140.0 |

This table is for illustrative purposes only.

Challenges in IRC calculations can arise from very flat potential energy surfaces or strongly curved reaction paths, which may require adjustments to the step size used in the calculation. uni-muenchen.de Alternative methods, such as nudged elastic band (NEB) or reaction coordinate scans, can also be employed to explore reaction pathways, especially when an initial guess for the transition state is difficult to obtain. faccts.deresearchgate.net

Solvent Effects on Reaction Pathways

Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent. The surrounding solvent can dramatically influence reaction rates and even alter the mechanism by stabilizing or destabilizing reactants, transition states, and products to different extents. numberanalytics.comnumberanalytics.comchemrxiv.org

Computational models account for these interactions in primarily two ways:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach can capture specific interactions like hydrogen bonding but is computationally very expensive.

Implicit (Continuum) Solvent Models: The solvent is represented as a continuous medium with a defined dielectric constant. This method, often called the Polarizable Continuum Model (PCM), is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. chemrxiv.org

For a molecule like this compound, the polarity of the solvent would be expected to play a significant role. Solvents can affect reaction pathways by:

Stabilizing Charged Intermediates: Polar solvents can stabilize charged transition states or intermediates, lowering the activation energy and increasing the reaction rate. numberanalytics.comnumberanalytics.com

Altering Mechanisms: A reaction might proceed through a different pathway in a polar solvent compared to a non-polar one. For instance, a concerted mechanism in a non-polar solvent might switch to a stepwise mechanism involving charged intermediates in a polar solvent. numberanalytics.com

Specific Interactions: Protic solvents (like water or ethanol) can act as hydrogen bond donors or acceptors, directly participating in the reaction mechanism, for example, by stabilizing a developing charge or acting as a proton shuttle. rsc.orgnih.gov Studies on hydrazone synthesis have shown that water can have a catalytic effect, assisting in the rate-limiting step. rsc.org

Illustrative Data on Solvent Effects on Activation Energy

This table shows hypothetical calculated activation energies (Ea) for a reaction of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Toluene | 2.4 | 31.5 |

| Acetonitrile | 37.5 | 24.8 |

| Water | 78.4 | 22.1 |

This table is for illustrative purposes only.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. These predictions are crucial for identifying and characterizing a newly synthesized compound or an unstable intermediate. The primary methods used are rooted in density functional theory (DFT) and ab initio calculations. nih.gov

Key predictable parameters include:

Vibrational Frequencies (IR/Raman): Calculations can predict the frequencies and intensities of vibrational modes. These are often compared to experimental Infrared (IR) and Raman spectra. For this compound, characteristic frequencies for N-H stretches, C=O stretch, C≡N stretch, and N-N stretch would be of high interest. Comparing calculated harmonic frequencies with experimental data often requires scaling or performing more advanced anharmonic calculations for better accuracy. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Quantum chemical methods can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts with reasonable accuracy, aiding in the assignment of experimental spectra.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Visible spectroscopy.

A critical aspect of computational spectroscopy is the validation against experimental data. When experimental spectra are available, a close match with predicted parameters provides strong evidence for the proposed molecular structure. rsc.orgnih.gov Conversely, discrepancies can point to errors in the structural assignment or highlight complex environmental effects not captured by the computational model. For instance, the accuracy of predicted rotational and centrifugal distortion constants can be highly dependent on the chosen functional and basis set, and comparison with microwave spectroscopy data requires accounting for vibrational averaging effects. nih.gov

Illustrative Table of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ν(C=O) Vibrational Frequency | 1750 cm⁻¹ | 1735 cm⁻¹ |

| ν(C≡N) Vibrational Frequency | 2245 cm⁻¹ | 2238 cm⁻¹ |

| ¹³C NMR Shift (C=O) | 168 ppm | 165 ppm |

| ¹³C NMR Shift (C≡N) | 115 ppm | 117 ppm |

| ¹H NMR Shift (-NH₂) | 5.2 ppm | 5.5 ppm |

This table is for illustrative purposes only. Experimental data is hypothetical.

Development of New Computational Models for this compound Systems

While general-purpose computational methods are powerful, the development of specialized models can offer greater accuracy or efficiency for specific chemical systems. nih.gov For a class of molecules like those containing the hydrazide or acyl cyanide functionalities, research may focus on developing or parameterizing new models.

This can involve:

New Density Functionals: Designing new density functionals within DFT that are specifically trained to better reproduce experimental properties (like bond energies or reaction barriers) for nitrogen-rich, highly functionalized systems.

Force Field Development: For molecular dynamics simulations, which study the movement of molecules over time, accurate force fields are required. If existing force fields poorly describe the interactions within this compound (e.g., the torsional potentials around the N-N bond or the partial charges), new parameters would need to be developed based on high-level quantum mechanical calculations.

Multi-scale Models: For studying reactions in complex environments (e.g., within an enzyme or on a surface), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models might be developed. Here, the reactive center (this compound) is treated with high-level QM, while the surrounding environment is treated with more efficient MM, providing a balance of accuracy and computational feasibility.

The goal of such development is to create predictive tools that can be reliably applied to a whole class of related molecules, accelerating discovery and understanding beyond a single target. chemrxiv.org

Chemical Reactivity and Reaction Mechanisms of Hydrazinecarbonylcyanide

Nucleophilic and Electrophilic Properties of Hydrazinecarbonylcyanide

The reactivity of this compound is dictated by the electronic nature of its constituent parts. The hydrazine (B178648) and cyanide moieties can act as nucleophiles, while the carbonyl group provides a key electrophilic center.

Reactivity at the Hydrazine Moiety

The hydrazine group (—NHNH2) is inherently nucleophilic due to the presence of lone pairs of electrons on the nitrogen atoms. The terminal amino group is particularly reactive. This nucleophilicity allows the hydrazine moiety to readily attack electrophilic centers.

A primary reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of a water molecule. The resulting hydrazones are often stable, crystalline solids and are important intermediates in various synthetic pathways. The formation of hydrazones can also serve to activate otherwise unreactive carbonyl compounds for further transformations, such as cycloaddition reactions. nih.gov

The nitrogen atoms of the hydrazine group can also be alkylated or acylated. For instance, in the presence of a suitable base, the hydrazine moiety can be deprotonated, enhancing its nucleophilicity and facilitating reactions with alkyl halides.

Reactivity at the Carbonyl Group

The carbonyl group (C=O) is a quintessential electrophilic functional group. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.

This electrophilic character allows this compound to react with a variety of nucleophiles at the carbonyl carbon. Strong nucleophiles can add directly to the carbonyl group. For example, organometallic reagents like Grignard reagents could potentially add to the carbonyl group, although the presence of the acidic protons on the hydrazine moiety would need to be considered and potentially protected.

The carbonyl group's electrophilicity is a key factor in intramolecular reactions and rearrangements, where a nucleophilic part of the molecule can attack the carbonyl carbon.

Reactivity at the Cyanide Functionality

The cyanide group (—C≡N) exhibits dual reactivity. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair, and the triple bond can also participate in reactions. However, in the context of this compound, the cyanide group can also act as a nucleophile, particularly in the form of the cyanide ion (CN⁻) if generated under basic conditions.

The cyanide group can undergo nucleophilic addition to aldehydes and ketones, a reaction that typically requires a source of cyanide ions. ncert.nic.inlibretexts.org In the case of this compound, intramolecular reactions where the hydrazine moiety attacks the cyanide carbon are a possibility, potentially leading to cyclic structures.

Furthermore, the cyanide group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. It can also be reduced to a primary amine.

Rearrangement Reactions and Their Mechanistic Pathways

While specific rearrangement reactions of this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for interesting molecular rearrangements. Acyl cyanides, which share the carbonyl-cyanide linkage, are known to undergo certain rearrangements. acs.org

A relevant parallel can be drawn from the Darapsky degradation, a variation of the Curtius rearrangement. wikipedia.org In this reaction, an α-cyanoester is converted to an acylhydrazine using hydrazine. The resulting acylhydrazine is then treated with nitrous acid to form an acyl azide (B81097), which subsequently undergoes a Curtius rearrangement to an isocyanate. wikipedia.org Although this compound is not an α-cyanoester, the initial step of forming an acylhydrazine is pertinent.

The general mechanism for the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, leading to an isocyanate with the loss of nitrogen gas. wikipedia.org It is believed to be a concerted process where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas. wikipedia.org

| Rearrangement Type | Key Intermediate | Potential Product Class |

| Curtius-like Rearrangement | Acyl azide (hypothetical) | Isocyanate |

| Beckmann-like Rearrangement | Oxime (hypothetical) | Amide |

Cycloaddition Reactions Leading to Heterocyclic Systems

Hydrazine derivatives, particularly hydrazones formed from the reaction of hydrazines with carbonyl compounds, are valuable precursors for the synthesis of heterocyclic systems via cycloaddition reactions. nih.govacs.org

One of the most significant applications is in [3+2] cycloaddition reactions, where the hydrazone can act as a three-atom component. For example, the reaction of hydrazones with alkenes can lead to the formation of pyrazolidine (B1218672) derivatives. acs.org These reactions can be catalyzed by various reagents, including N-triflylphosphoramide. acs.org

Diels-Alder reactions, a type of [4+2] cycloaddition, are another avenue for forming six-membered heterocyclic rings. Hydrazones derived from α,β-unsaturated aldehydes or ketones can act as dienes in these reactions. For instance, the formation of a hydrazone from an unsaturated aldehyde can activate the system for a Diels-Alder reaction, leading to the synthesis of complex polycyclic structures. chemrxiv.org

| Cycloaddition Type | Reactant from this compound | Reaction Partner | Resulting Heterocycle |

| [3+2] Cycloaddition | Hydrazone derivative | Alkene | Pyrazolidine |

| [4+2] Diels-Alder | Hydrazone of an α,β-unsaturated aldehyde/ketone | Dienophile | Tetrahydropyridazine |

Condensation and Addition-Elimination Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, primarily through its hydrazine moiety. The reaction of the hydrazine group with carbonyl compounds to form hydrazones is a classic example of an addition-elimination reaction. libretexts.orgyoutube.com

The mechanism involves the initial nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a molecule of water to yield the stable hydrazone. This reaction is often catalyzed by acid.

Similarly, the carbonyl group of this compound can undergo condensation reactions with other nucleophiles. For instance, reaction with primary amines could lead to the formation of imines, and reaction with hydroxylamine (B1172632) could yield oximes.

The cyanide group can also participate in addition-elimination type reactions, although this is less common.

| Reaction Type | Reactant | Product |

| Condensation | This compound + Aldehyde/Ketone | Hydrazone |

| Condensation | This compound + Primary Amine | Imine |

| Condensation | This compound + Hydroxylamine | Oxime |

No Publicly Available Data on the Chemical Reactivity of "this compound"

Following a comprehensive search of publicly available scientific literature, no data or research could be found for a chemical compound named "this compound." This includes a lack of information regarding its chemical reactivity, redox chemistry, reactive intermediates, or the kinetics and thermodynamics of its reactions.

Extensive searches were conducted using the provided name and several systematically derived alternative names, in an attempt to identify the compound and any associated research. These alternative search terms included:

cyanocarbonylhydrazine

N-cyanohydrazinecarboxamide

2-cyano-1-hydrazinylmethanone

hydrazinecarbonyl cyanide

Consequently, it is not possible to provide an article on the chemical reactivity and reaction mechanisms of "this compound" as requested, due to the absence of foundational scientific research on the subject.

Coordination Chemistry of Hydrazinecarbonylcyanide As a Ligand

Ligand Design Principles for Hydrazinecarbonylcyanide and its Derivatives

The design of ligands based on the this compound scaffold would be guided by principles aimed at optimizing their interaction with specific metal ions. Acylhydrazones, which share the core -C(O)NHN= moiety, are a class of compounds whose design principles are well-established. cusat.ac.inacs.org The stability and properties of their metal complexes are influenced by both electronic and steric factors.

For this compound (H₂N-NH-C(=O)CN), the key design considerations would include:

Donor Atom Availability : The molecule presents several potential donor sites: the terminal nitrogen of the hydrazine (B178648) group, the carbonyl oxygen, and the nitrogen of the cyanide group. The design of derivatives could aim to enhance the donor capacity of these atoms.

Chelation : The formation of a stable five-membered chelate ring involving the carbonyl oxygen and the imine nitrogen is a common feature of acylhydrazone complexes. at.uaresearchgate.net This chelation effect significantly enhances the stability of the resulting metal complexes.

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups to the ligand framework can modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond. scirp.org The strong electron-withdrawing nature of the cyanide group in this compound is expected to influence its coordination behavior.

Steric Hindrance : The size and arrangement of substituent groups can dictate the coordination geometry around the metal center and influence the stoichiometry of the complex.

Hard and Soft Acid-Base (HSAB) Principle : The choice of donor atoms for coordination will depend on the nature of the metal ion. Hard metal ions are expected to prefer coordination with the hard oxygen and nitrogen donors, while softer metals might show a preference for the nitrogen of the cyanide group.

Derivatives could be designed by substituting the hydrogens on the hydrazine nitrogen. These substitutions can be used to introduce additional coordinating groups, modify the ligand's solubility, or alter its steric profile to achieve desired complex geometries and properties.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow established procedures for related acylhydrazone ligands. nih.govresearchgate.netresearchgate.netpreprints.orgnih.gov These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques. nih.govnih.govnih.govcube-synergy.eu

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, N-H, and C≡N groups upon complexation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the ligand and its conformation in diamagnetic complexes. |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex, which can help to determine the coordination geometry around the metal ion. |

| Mass Spectrometry | Confirms the molecular weight and stoichiometry of the complex. |

| X-ray Crystallography | Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry. nih.govscirp.org |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula. |

| Magnetic Susceptibility | Measures the magnetic properties of paramagnetic complexes, providing information about the number of unpaired electrons and the electronic configuration of the metal ion. |

Transition metals are expected to form a wide variety of complexes with this compound. The coordination chemistry of transition metals with acylhydrazones is extensive, with complexes of metals such as copper, nickel, cobalt, and zinc being well-documented. cusat.ac.inacs.orgscirp.org These complexes often exhibit interesting magnetic and electronic properties. The synthesis would typically involve reacting this compound with a transition metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. The resulting complexes are often colored and can be isolated as crystalline solids. nih.gov

Main group metals are also known to form complexes with hydrazide-based ligands. acs.orgosti.gov The coordination is typically dominated by electrostatic interactions. The synthesis of main group metal complexes with this compound would likely proceed similarly to that of transition metal complexes. The characterization would rely on techniques such as IR and NMR spectroscopy to elucidate the coordination environment of the metal ion.

Lanthanides and actinides have a strong affinity for oxygen-donating ligands, and thus are expected to coordinate readily with the carbonyl oxygen of this compound. nih.govresearchgate.netresearchgate.netnih.govgrowingscience.comnih.gove-bookshelf.de The synthesis of lanthanide and actinide complexes with related hydrazone ligands has been reported, often resulting in complexes with high coordination numbers. nih.govresearchgate.netresearchgate.netnih.gov These complexes are of interest due to their potential luminescent and magnetic properties. The synthesis would likely involve the reaction of a lanthanide or actinide salt with the ligand in a suitable solvent. Characterization would involve spectroscopic techniques, with a particular focus on luminescence spectroscopy for lanthanide complexes. researchgate.net

Binding Modes and Chelation Behavior of this compound Ligands

Based on the known coordination chemistry of acylhydrazones, this compound can be expected to exhibit several binding modes. cusat.ac.inresearchgate.netnih.gov The most common mode would likely be as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazine moiety to form a stable five-membered chelate ring. at.uaresearchgate.net

The ligand can exist in tautomeric forms, and deprotonation of the hydrazinic proton can lead to the formation of an anionic ligand, which can also participate in coordination. The cyanide group introduces the possibility of further coordination modes, including acting as a bridging ligand between two metal centers.

Possible Binding Modes of this compound:

| Binding Mode | Description |

| Monodentate | Coordination through a single donor atom, likely the carbonyl oxygen or the terminal hydrazine nitrogen. |

| Bidentate Chelating | Coordination through both the carbonyl oxygen and the terminal hydrazine nitrogen to form a five-membered ring. This is expected to be the most common binding mode. |

| Bridging | The cyanide group could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. |

The specific binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. cusat.ac.in

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes of this compound can be described using models such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). These theories explain how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. researchgate.netresearchgate.netcube-synergy.eunih.govrsc.org

The bonding in these complexes is expected to have both covalent and ionic character. The interaction between the metal ion and the ligand can be viewed as a Lewis acid-base interaction, where the ligand donates electron density to the metal ion. researchgate.net For transition metal complexes, there can also be a degree of π-backbonding from the metal d-orbitals to the empty π* orbitals of the ligand, particularly involving the cyanide group. Theoretical studies would be valuable in providing a more detailed understanding of the electronic structure and bonding in these complexes. nih.govresearchgate.netrsc.orgrsc.org

No Information Found for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found on the chemical compound "this compound." This includes a lack of data regarding its synthesis, structure, or its coordination chemistry as a ligand in any of the specified applications.

Consequently, it is not possible to generate an article on the "," including its reactivity, catalytic applications, or its role in supramolecular assemblies, as there is no research data to support such a discussion.

The search was conducted using the specific compound name as provided and explored related chemical families. However, no relevant results were obtained for "this compound" in the context of:

Reactivity and Catalytic Applications of its Metal Complexes: No studies describing the use of this compound metal complexes in homogeneous or electrocatalysis, including CO2 reduction, were identified.

Supramolecular Assembly and Coordination Polymers: There is no available literature on the formation of supramolecular structures or coordination polymers involving this compound as a ligand.

It is possible that "this compound" is a novel or highly specialized compound that has not yet been reported in the accessible scientific domain, or that the name is not a standard chemical nomenclature. Without any foundational information on the compound itself, an accurate and informative scientific article as requested cannot be produced.

Derivatives and Analogues of Hydrazinecarbonylcyanide: Advanced Synthetic and Mechanistic Studies

Systematic Modification of the Hydrazinecarbonylcyanide Core Structure7.2. Design and Synthesis of Novel Substituted Hydrazinecarbonylcyanides7.3. Structure-Reactivity Relationships in Functionalized this compound Derivatives7.4. Exploration of Unique Chemical Properties in Sterically Hindered or Electronically Modified Analogues

Without any foundational research on "this compound," any attempt to create the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article. It is recommended to verify the existence of research on this specific compound or to select a different chemical entity for which a body of scientific literature is available.

Future Directions and Emerging Research Avenues for Hydrazinecarbonylcyanide

Integration with Advanced Chemical Synthesis Techniques

The synthesis of a multifunctional molecule like hydrazinecarbonylcyanide would likely require precise control to avoid unwanted side reactions. Advanced synthesis techniques could offer significant advantages.

Flow Chemistry: Continuous-flow reactors could provide superior control over reaction parameters such as temperature, pressure, and reaction time. This would be particularly beneficial for managing the reactivity of the hydrazine (B178648) and cyanide moieties. The ability to rapidly screen a wide range of reaction conditions could accelerate the optimization of a synthetic route.

Exploration in Non-Traditional Reaction Media

The choice of solvent can dramatically influence the outcome of a chemical reaction. Exploring non-traditional reaction media could offer unique advantages for the synthesis and application of this compound.

Ionic Liquids: These salts, which are liquid at or near room temperature, could serve as both the solvent and a catalyst for the synthesis of this compound. Their low volatility and tunable physicochemical properties could lead to cleaner reaction profiles and easier product isolation. The unique solvation effects of ionic liquids could also be harnessed to control the selectivity of reactions involving the different functional groups of the molecule.

Supercritical Fluids: Supercritical fluids, such as carbon dioxide, possess properties of both liquids and gases. Using supercritical fluids as a reaction medium could enhance mass transfer and allow for reactions to be carried out under mild conditions. This could be particularly useful for reactions involving gaseous reagents or for facilitating the removal of byproducts.

Bioinorganic Chemistry Perspectives on this compound-Metal Interactions

The hydrazine and cyanide groups in this compound are both excellent ligands for metal ions. This suggests that the compound could have interesting applications in bioinorganic chemistry.

A fundamental investigation into the coordination chemistry of this compound with various transition metals would be a crucial first step. Understanding the nature of the resulting metal-ligand bonds, the geometry of the complexes, and their electronic properties would provide a foundation for exploring their potential as catalysts, sensors, or therapeutic agents. The interplay between the different functional groups in coordinating to a metal center would be a key area of investigation.

Theoretical Prediction and Design of Novel this compound-Based Compounds

Computational chemistry and theoretical modeling can provide valuable insights into the properties and reactivity of new molecules.

Density Functional Theory (DFT) Calculations: DFT could be used to predict the geometric and electronic structure of this compound and its derivatives. These calculations could also be used to model its reactivity, predict its spectroscopic properties, and guide the design of new compounds with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the behavior of this compound in different environments, such as in solution or at the active site of an enzyme. This could provide insights into its stability, conformational preferences, and potential interactions with biological macromolecules.

Collaborative Research Frameworks and Interdisciplinary Approaches